

what is LMK-235 compound structure

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lmk-235

CAS No.: 1418033-25-6

Cat. No.: S548546

Get Quote

Core Chemical Identity

The table below summarizes the fundamental chemical information for **LMK-235** [1] [2] [3]:

Property	Description
Chemical Name	N-[[6-(Hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide [2] [4]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄ [1] [2] [3]
Molecular Weight	294.35 g/mol [1] [2] [3]
CAS Number	1418033-25-6 [1] [2] [3]
SMILES	CC1=CC(=CC(=C1)C(=O)NOCCCCC(=O)NO)C [1] [4]
InChI Key	VRYZCEONIWEUAV-UHFFFAOYSA-N [3] [4]
Purity	Typically ≥98% (HPLC) [3]

Primary Biological Target & Selectivity

LMK-235 is characterized as a **highly selective inhibitor for Class IIa HDACs**, specifically HDAC4 and HDAC5 [1] [3]. The table below details its inhibitory profile (IC50 values) against various human HDAC isoforms, demonstrating its strong preference for HDAC5 and HDAC4 over other classes [1] [2] [3]:

HDAC Isoform	Class	IC50 (nM)
HDAC5	IIa	4.2 nM [1] [3] [4]
HDAC4	IIa	11.9 nM [1] [3] [4]
HDAC6	IIb	55.7 nM [1] [2] [3]
HDAC1	I	320 nM [1] [2] [3]
HDAC11	IV	852 nM [1] [2]
HDAC2	I	881 nM [1] [2] [3]
HDAC8	I	1278 nM [1] [2] [3]

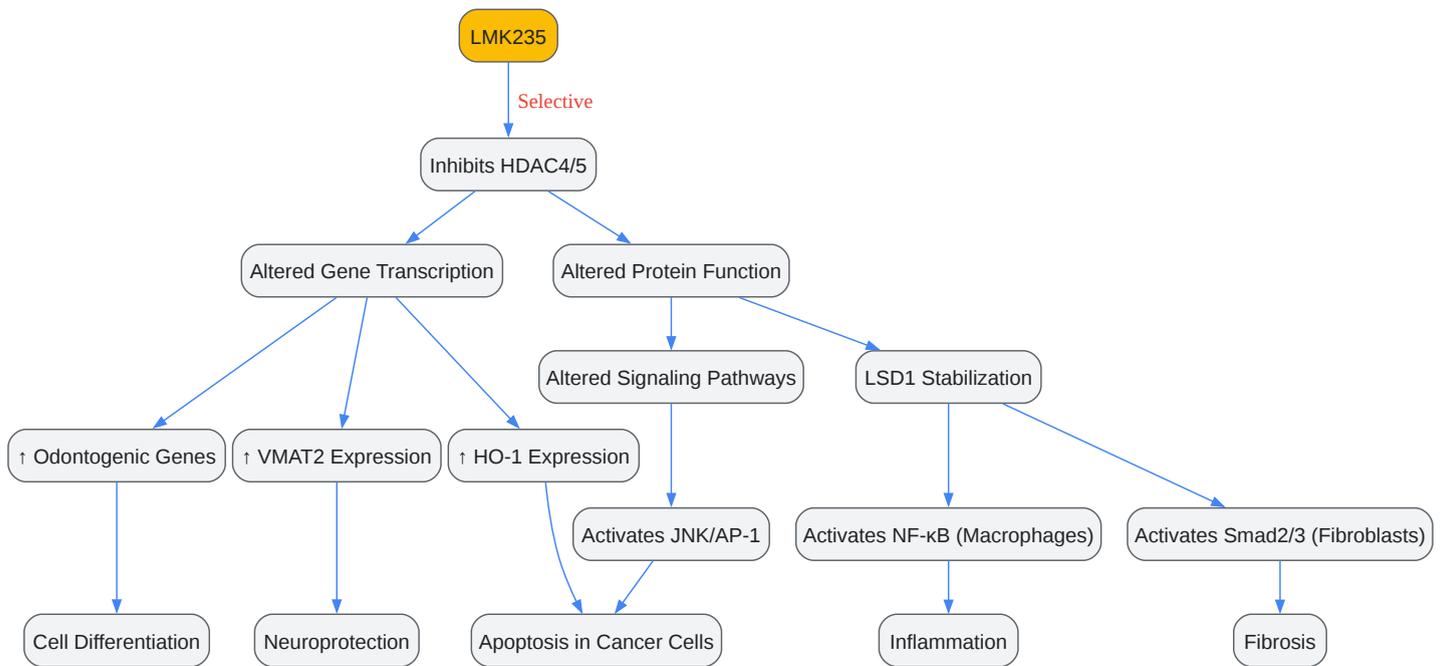
Documented Experimental Applications

LMK-235 has been utilized in various preclinical research areas, demonstrating its effects in cellular and animal models.

Research Area / Model	Key Findings / Effects	Tested Concentrations/Doses
Dental Tissue Regeneration (Human Dental Pulp Cells)	Promotes odontoblast (tooth dentin-forming cell) differentiation; enhances expression of marker genes (DSPP, Runx2, ALP, OCN); increases ALP activity and mineralized nodule formation [5].	In vitro: 100 nM [5]

Research Area / Model	Key Findings / Effects	Tested Concentrations/Doses
Cardiac Repair (Rat model of Myocardial Infarction)	Ameliorates cardiac dysfunction; reduces chronic inflammation and fibrosis; inhibits LSD1-NF- κ B pathway in macrophages and LSD1-Smad2/3 pathway in fibroblasts [6].	In vivo: 5 mg/kg/day (intraperitoneal injection) [6]
Cancer Research (Multiple Myeloma cells)	Induces apoptosis (programmed cell death) in cancer cells; upregulates HO-1 expression via the JNK/AP-1 signaling pathway [7].	In vitro: Cytotoxicity IC50 values range from 0.32 μ M to 2.96 μ M in various human cancer cell lines [1]
Neurodegenerative Disease (Parkinson's Disease models)	Increases expression of VMAT2 (a neuroprotective transporter) in dopaminergic neurons; protects against neurotoxin-induced damage; improves behavioral outcomes in mice [8].	In vitro: Various concentrations in SH-SY5Y cell line; In vivo: 20 mg/kg (intraperitoneal injection) [8] [9]

The diverse cellular effects of **LMK-235** are mediated through its primary inhibition of HDAC4/5, which influences several downstream signaling pathways as illustrated below.



[Click to download full resolution via product page](#)

*Key signaling pathways modulated by **LMK-235**.*

Experimental Protocol Considerations

While specific protocols vary by research goal, the information below from search results provides a starting point for using **LMK-235** in *in vitro* experiments.

- **Solubility and Stock Solution:** **LMK-235** is typically dissolved in **DMSO** to create a stock solution [1] [9]. One supplier lists a solubility of up to **59 mg/mL (200.44 mM)** in DMSO, but notes that moisture-absorbing DMSO reduces solubility, recommending the use of fresh DMSO [1]. Another datasheet suggests a more conservative solubility of **6 mg/mL (20.38 mM)** [9].
- **Working Concentration:** A common working concentration used in cell culture studies for investigating differentiation is **100 nM** [5]. For cytotoxicity studies in cancer cell lines, effective concentrations are in the micromolar range (e.g., IC50 values from 0.32 μ M to \sim 3 μ M) [1].
- **Cell Treatment Example:** In a study on dental pulp cells [5]:
 - Cells were cultured and seeded at appropriate densities.
 - **LMK-235** was added to the culture medium at a determined concentration (e.g., 100 nM) for the duration of the experiment.
 - The medium containing **LMK-235** was replaced every 2-3 days.
 - Outcomes like gene expression (detected by RT-qPCR), protein levels (detected by western blot), ALP activity, and mineralization (detected by Alizarin Red S staining) were assessed after 7, 14, and 21 days.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. LMK-235 | HDAC inhibitor - Selleck Chemicals [selleckchem.com]
2. LMK 235 | CAS 1418033-25-6 [scbt.com]
3. LMK 235 | CAS 1418033-25-6 | LMK235 [tocris.com]
4. LMK 235, HDAC inhibitor (CAS 1418033-25-6) [abcam.com]
5. HDAC inhibitor LMK-235 promotes the odontoblast ... [pmc.ncbi.nlm.nih.gov]
6. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]
7. Histone deacetylase inhibitor LMK-235-mediated HO-1 ... [sciencedirect.com]
8. HDAC4/5 Inhibitor, LMK-235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]
9. LMK-235 Datasheet [selleck.co.jp]

To cite this document: Smolecule. [what is LMK-235 compound structure]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548546#what-is-lmk-235-compound-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com